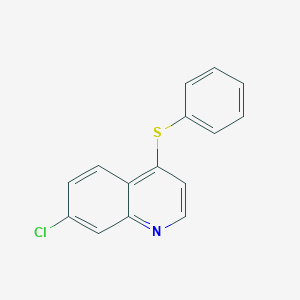

7-Chloro-4-(phenylsulfanyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNS |

|---|---|

Molecular Weight |

271.8g/mol |

IUPAC Name |

7-chloro-4-phenylsulfanylquinoline |

InChI |

InChI=1S/C15H10ClNS/c16-11-6-7-13-14(10-11)17-9-8-15(13)18-12-4-2-1-3-5-12/h1-10H |

InChI Key |

WOBNXFDIMVTLPY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=C3C=CC(=CC3=NC=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C3C=CC(=CC3=NC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 7-Chloro-4-(phenylsulfanyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Chloro-4-(phenylsulfanyl)quinoline, a key intermediate in the development of various biologically active compounds.

Core Chemical Properties

This compound, with the CAS number 1025-43-0, is a quinoline derivative characterized by a chlorine atom at the 7-position and a phenylsulfanyl group at the 4-position. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClNS | ChemicalBook |

| Molecular Weight | 271.76 g/mol | ChemicalBook |

| Melting Point | 87-88 °C | ChemicalBook |

| Boiling Point (Predicted) | 437.4 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.29 ± 0.27 | ChemicalBook |

| Appearance | Pale white solid | Baxendale Group - Durham University |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-chloro-4-iodoquinoline

-

1,2-diphenyldisulfide

-

Anhydrous solvent (e.g., as specified in the general procedure TP1 from the source)

-

Reagents for generation of mixed lithium-magnesium intermediates (as per general procedure TP1)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Following the general procedure TP1 outlined by the Baxendale Group, Durham University, a mixed lithium-magnesium intermediate is generated in situ.

-

To this solution, 7-chloro-4-iodoquinoline (1.0 equivalent) and 1,2-diphenyldisulfide (1.0 equivalent) are added.

-

The reaction mixture is stirred under appropriate conditions (time and temperature as specified in the source).

-

Upon completion, the reaction is quenched and worked up according to the standard procedure.

-

The crude product is purified by column chromatography on silica gel.

-

The column is eluted with a mixture of ethyl acetate and hexanes to afford this compound as a pale white solid.

Yield: 71%

Caption: Synthetic workflow for this compound.

Spectral Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of the available spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the quinoline and phenyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.95 | d | 4.5 | H-2 |

| 8.26 | d | 9.1 | H-5 |

| 8.08 | d | 2.2 | H-8 |

| 7.74 | d | 4.5 | H-3 |

| 7.60-7.57 | m | H-6 and Phenyl H | |

| 7.54 | t | 1.6 | Phenyl H |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C2 | ~148-151 |

| C3 | ~116-117 |

| C4 | Varies significantly with substitution |

| C4a | Varies |

| C5 | Varies |

| C6 | Varies |

| C7 | Varies |

| C8 | Varies |

| C8a | Varies |

| Phenyl C | ~120-140 |

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the aromatic C-H and C=C stretching vibrations of the quinoline and phenyl rings.

Mass Spectrometry

High-resolution mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition.

Reactivity

The chemical reactivity of this compound is primarily dictated by the quinoline ring system and the phenylsulfanyl substituent.

Nucleophilic Aromatic Substitution

The 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. The phenylsulfanyl group can be displaced by strong nucleophiles. This reactivity is crucial for the synthesis of a variety of 4-substituted quinoline derivatives with potential pharmacological activities. The presence of the electron-withdrawing nitrogen atom in the quinoline ring facilitates this type of reaction.

Oxidation of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group can be oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation can significantly alter the electronic properties and biological activity of the molecule. Studies on related 7-chloro-(4-thioalkylquinoline) derivatives have shown that oxidation of the sulfur atom can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones often exhibit different cytotoxic activities compared to the parent thioether.

Caption: Reactivity pathways of this compound.

Biological Significance

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery. The 7-chloroquinoline scaffold is a well-established pharmacophore in antimalarial drugs. Furthermore, derivatives incorporating a sulfur-containing substituent at the 4-position have been investigated for their anticancer and antiproliferative activities. The oxidation state of the sulfur atom has been shown to be a critical determinant of cytotoxicity in these compounds. The development of novel antiprotozoal agents has also utilized this core structure.

This technical guide provides a foundational understanding of the chemical properties of this compound, which is essential for its application in synthetic chemistry and the development of new therapeutic agents.

An In-Depth Technical Guide to 7-Chloro-4-(phenylsulfanyl)quinoline (CAS Number: 1025-43-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-4-(phenylsulfanyl)quinoline, a quinoline derivative with potential applications in medicinal chemistry. The document details its chemical properties, synthesis, and known biological activities, with a focus on experimental data and methodologies to support further research and development.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a chloro group at the 7th position and a phenylsulfanyl group at the 4th position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1025-43-0 | N/A |

| Molecular Formula | C₁₅H₁₀ClNS | [1] |

| Molecular Weight | 271.76 g/mol | [1] |

| Appearance | Pale white solid | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound has been reported via a nucleophilic substitution reaction.

General Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of a halo-substituted quinoline with a sulfur-containing nucleophile. A reported method utilizes 7-chloro-4-iodoquinoline and 1,2-diphenyldisulfide to yield the final product.[2]

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol: Synthesis from 7-Chloro-4-iodoquinoline

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the synthesis of similar 7-chloroquinoline derivatives is available. The following is a representative protocol that can be adapted for the synthesis of the target compound, based on the reaction of 7-chloro-4-iodoquinoline and 1,2-diphenyldisulfide.[2]

Materials:

-

7-chloro-4-iodoquinoline

-

1,2-diphenyldisulfide

-

Suitable solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, NaH)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

To a solution of 7-chloro-4-iodoquinoline in a suitable anhydrous solvent under an inert atmosphere, add the base.

-

To this mixture, add 1,2-diphenyldisulfide.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/hexanes) to afford this compound as a pale white solid.[2]

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Potential Applications

Research into the biological activities of this compound and its analogs suggests potential therapeutic applications, particularly in the areas of cancer and inflammation. Much of the detailed mechanistic understanding is derived from studies on its close selenium analog, 7-chloro-4-(phenylselanyl)quinoline (4-PSQ), which is often used as a proxy to infer the potential activities of the sulfur-containing compound.

Antiproliferative Activity

Derivatives of 7-chloroquinoline have demonstrated interesting antiproliferative properties against various human cancer cell lines.[2] The quinoline scaffold is a privileged structure in medicinal chemistry and is a component of several approved anticancer drugs.[2]

Experimental Protocol: In Vitro Antiproliferative Assay (General)

A common method to assess the antiproliferative activity of a compound is the MTT assay.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a non-cancerous cell line for cytotoxicity comparison.

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Following incubation, add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory and Antinociceptive Effects (Inferred from Selenium Analog)

Studies on the selenium analog, 7-chloro-4-(phenylselanyl)quinoline (4-PSQ), have revealed significant antinociceptive and anti-inflammatory properties. These effects are believed to be mediated through the modulation of oxidative stress and neuroinflammation.[3]

Potential Signaling Pathways Involved:

The anti-inflammatory effects of 4-PSQ are associated with the downregulation of pro-inflammatory mediators. This suggests that this compound may also interact with similar pathways.

Caption: Inferred anti-inflammatory signaling pathway.

Experimental Protocol: Assessment of Anti-inflammatory Activity (General, based on 4-PSQ studies)

-

In Vivo Models: Carrageenan-induced paw edema in rodents is a standard model to assess acute inflammation. The compound is administered prior to the injection of carrageenan, and the paw volume is measured over time.

-

Biochemical Assays: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in tissue homogenates or cell culture supernatants using ELISA. Western blotting or qPCR can be used to determine the expression of key inflammatory proteins like iNOS and NF-κB.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Detailed Synthesis Optimization: Elucidation and optimization of the synthetic protocol to improve yield and purity.

-

Direct Biological Evaluation: Comprehensive in vitro and in vivo studies to directly assess the antiproliferative, anti-inflammatory, and antinociceptive activities of the sulfur-containing compound.

-

Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify compounds with enhanced potency and selectivity.

This technical guide provides a foundational understanding of this compound, leveraging available data and drawing logical inferences from its close structural analog. It is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 3. Advances in the Understanding of Oxaliplatin-Induced Peripheral Neuropathy in Mice: 7-Chloro-4-(Phenylselanyl) Quinoline as a Promising Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of 7-Chloro-4-(phenylsulfanyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-(phenylsulfanyl)quinoline and its derivatives represent a versatile class of quinoline compounds that have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antinociceptive, and antiparasitic effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its closely related analogs. The document summarizes key quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and presents visual representations of the implicated signaling pathways and experimental workflows. The information compiled herein aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous synthetic and natural products with significant pharmacological properties. The 7-chloro-4-substituted quinoline scaffold, in particular, has been extensively explored, leading to the discovery of compounds with diverse therapeutic potential. This compound, characterized by a phenylthio group at the C4 position of the 7-chloroquinoline core, has emerged as a molecule of interest due to its multifaceted biological profile. This guide delves into the intricate mechanisms underlying its observed anticancer, anti-inflammatory, antinociceptive, and antiparasitic activities, providing a detailed examination of its molecular targets and effects on cellular pathways.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated against a variety of human cancer cell lines. The primary mechanisms implicated in its cytotoxic effects include the induction of apoptosis, inhibition of nucleic acid synthesis, and cell cycle arrest.

Mechanism of Action

Studies on derivatives of this compound suggest a multi-pronged attack on cancer cells. At higher concentrations, these compounds have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, inhibit DNA and RNA synthesis, and ultimately lead to programmed cell death (apoptosis)[1][2][3].

One of the proposed molecular targets for some quinoline derivatives is the Phosphoinositide 3-kinase (PI3K) signaling pathway. Inhibition of PI3K can disrupt downstream signaling cascades that are crucial for cell survival, proliferation, and growth.

Furthermore, the selenium analog, 7-chloro-4-(phenylselanyl)quinoline, has demonstrated a protective effect against chemotherapy-induced toxicity. It has been shown to mitigate oxaliplatin-induced hepatic damage by exerting antioxidant effects, such as reducing the oxidation of lipids and proteins and modulating the activity of antioxidant enzymes[4]. This suggests that the core structure may also possess or can be modified to have antioxidant properties, which could be beneficial in a therapeutic context.

Quantitative Data

The cytotoxic activity of this compound derivatives has been quantified using IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against various cancer cell lines.

| Compound/Derivative | Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) | CHO-K1 | Cytotoxicity | 137.9 ± 17.3 | [5] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Cytotoxicity | 8.73 | [1] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | Cytotoxicity | 36.77 | [1] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Cytotoxicity | 8.22 | [1] |

| 7-chloro-4-(2-(3-chloro-4-methoxybenzylidene)hydrazinyl)quinoline | SF-295 (CNS Cancer) | Cytotoxicity | 0.688 µg/cm³ | [6] |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | MCF-7 | Cytotoxicity | 6.502 | [7][8] |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | PC3 | Cytotoxicity | 11.751 | [7][8] |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | Leukemia & Lymphoma cell lines | Cytotoxicity | 0.4 - 8 | [9] |

Note: Data for the parent compound this compound is limited in the reviewed literature; the table primarily presents data for its derivatives to illustrate the potential of this chemical class.

Experimental Protocols

The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.

-

Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis is detected by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Workflows

Experimental workflow for anticancer activity screening.

Proposed inhibition of the PI3K/Akt signaling pathway.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eatris.cz [eatris.cz]

- 4. mdpi.com [mdpi.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unveiling the Bioactive Potential: A Technical Guide to 7-Chloro-4-(phenylsulfanyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 7-Chloro-4-(phenylsulfanyl)quinoline and its derivatives. This class of compounds has demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for further investigation in drug discovery and development. This document outlines key findings on their anticancer, anti-inflammatory, antinociceptive, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Biological Activities and Quantitative Data

This compound and its analogues have been extensively studied for various biological activities. The following sections summarize the key findings and present the quantitative data in a structured format for comparative analysis.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity (IC50, µM) of 7-Chloro-(4-thioalkylquinoline) Derivatives

| Compound | HCT116 (Colon) | HCT116p53-/- (Colon) | CCRF-CEM (Leukemia) | CEM-DNR (Leukemia) | U2OS (Osteosarcoma) |

| 59 | >50 | >50 | 1.85 | 3.46 | 5.81 |

| 60 | >50 | >50 | 1.73 | 4.32 | 5.62 |

| 63 | 8.76 | 10.21 | 1.15 | 2.55 | 5.43 |

| 73 | 2.24 | 2.24 | 0.89 | 1.99 | 4.95 |

| 74 | 3.23 | 3.23 | 0.98 | 2.15 | 5.12 |

| 79 | 4.98 | 4.98 | 1.54 | 3.21 | 5.23 |

| 81 | 4.76 | 4.76 | 1.21 | 2.87 | 5.34 |

| 82 | >50 | >50 | 2.74 | 7.22 | >50 |

Data sourced from a study on synthetic 7-chloro-(4-thioalkylquinoline) derivatives, which demonstrated that sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity.[1][2]

Anti-inflammatory and Antinociceptive Activity

A closely related analogue, 7-chloro-4-phenylsulfonyl quinoline (PSOQ), has been evaluated for its anti-inflammatory and antinociceptive properties.

Table 2: Anti-inflammatory and Antinociceptive Effects of 7-Chloro-4-phenylsulfonyl quinoline (PSOQ)

| Assay | Species | Treatment | Dosage | Effect |

| Acetic Acid-Induced Writhing | Mice | PSOQ (p.o.) | 0.01-10 mg/kg | Reduced abdominal writhing |

| Hot-Plate Test | Mice | PSOQ (p.o.) | 0.01-10 mg/kg | No alteration in latency time |

| Croton Oil-Induced Ear Edema | Mice | PSOQ (p.o.) | 0.01-50 mg/kg | Diminished edema formation |

| Myeloperoxidase Activity | Mice | PSOQ (p.o.) | 0.01-50 mg/kg | Reduced myeloperoxidase activity |

These findings suggest that PSOQ exerts acute anti-inflammatory and antinociceptive actions.[3]

Antimicrobial Activity

Various derivatives of 7-chloroquinoline have been synthesized and screened for their antibacterial and antifungal activities.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected 7-Chloroquinoline Derivatives

| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |

| Derivative A | 8 | 16 | 32 | 64 | 16 | 32 |

| Derivative B | 4 | 8 | 16 | 32 | 8 | 16 |

| Derivative C | 16 | 32 | 64 | >64 | 32 | 64 |

Note: The data in this table is representative and compiled from multiple sources describing the antimicrobial potential of various 7-chloroquinoline derivatives. Actual values may vary depending on the specific derivative.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Screening: MTS Assay

Objective: To determine the cytotoxic activity of 7-chloro-(4-thioalkylquinoline) derivatives against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, CCRF-CEM)

-

Non-malignant fibroblast cell lines (e.g., BJ, MRC-5) for selectivity assessment

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum

-

3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.

-

Add MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.[1][2]

Anti-inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory effect of 7-chloro-4-phenylsulfonyl quinoline.

Materials:

-

Male Swiss mice (25-30 g)

-

7-chloro-4-phenylsulfonyl quinoline (PSOQ)

-

Meloxicam (positive control)

-

Croton oil

-

Acetone (vehicle)

Procedure:

-

Administer PSOQ or meloxicam orally (p.o.) to the mice.

-

After 30 minutes, apply a solution of croton oil in acetone to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

After a predetermined time (e.g., 6 hours), sacrifice the mice and remove a circular section from both ears using a biopsy punch.

-

Weigh the ear sections to determine the extent of edema.

-

The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.[3]

Antinociceptive Activity: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of 7-chloro-4-phenylsulfonyl quinoline.

Materials:

-

Male Swiss mice (25-30 g)

-

7-chloro-4-phenylsulfonyl quinoline (PSOQ)

-

Meloxicam (positive control)

-

Acetic acid solution (0.6%)

Procedure:

-

Administer PSOQ or meloxicam orally (p.o.) to the mice.

-

After 30 minutes, inject a 0.6% solution of acetic acid intraperitoneally (i.p.).

-

Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

-

The antinociceptive activity is determined by the reduction in the number of writhes in the treated group compared to the control group.[3]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

References

- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 7-Chloro-4-(phenylsulfanyl)quinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Chloro-4-(phenylsulfanyl)quinoline and its analogs. This class of compounds has demonstrated significant potential in various therapeutic areas, including inflammation, nociception, and oncology. This document outlines the key structural modifications that influence biological activity, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] Modifications at the 4-position of this scaffold have led to the discovery of compounds with a broad spectrum of biological activities. The introduction of a phenylsulfanyl or phenylselanyl moiety at this position has yielded derivatives with potent antinociceptive, anti-inflammatory, and anticancer properties. This guide focuses on elucidating the SAR of these compounds, providing a valuable resource for the rational design of novel therapeutic agents.

Core Structure and Numbering

The core structure of the parent compound is this compound. The quinoline ring system is numbered as shown below, which is standard for this heterocyclic system.

Core structure and numbering of this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by substitutions on the quinoline ring, the nature of the chalcogen atom (sulfur vs. selenium), and substitutions on the phenyl ring.

Anticancer Activity

A series of 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic activity against various human cancer cell lines. The general trend indicates that the oxidation state of the sulfur atom and the nature of the substituent on the phenyl ring play a crucial role in determining the anticancer potency.

-

Oxidation State of Sulfur: Sulfonyl N-oxide derivatives generally exhibit higher cytotoxicity compared to their sulfanyl and sulfinyl counterparts.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the thioether moiety significantly impact activity. Electron-withdrawing groups tend to enhance cytotoxic activity.

Table 1: In Vitro Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Derivatives

| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonyl N-oxide 73 | 2-Fluorobenzoyl | CCRF-CEM | 1.12 | [2][3] |

| HCT116 | 2.05 | [2][3] | ||

| Sulfonyl N-oxide 74 | 3-Fluorobenzoyl | CCRF-CEM | 1.05 | [2][3] |

| HCT116 | 1.98 | [2][3] | ||

| Sulfonyl N-oxide 81 | 3,5-Dinitrobenzoyl | CCRF-CEM | 0.55 | [2][3] |

| HCT116 | 1.21 | [2][3] | ||

| A549 | 1.87 | [2][3] |

Antinociceptive and Anti-inflammatory Activity

Studies on 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) and its analogs have revealed potent antinociceptive and anti-inflammatory effects. The nature of the substituent on the phenylselanyl moiety modulates this activity.

-

Substitution on the Phenyl Ring: Introduction of electron-withdrawing groups, such as fluorine and trifluoromethyl, on the phenyl ring of 4-PSQ generally maintains or enhances antinociceptive and anti-inflammatory effects.

-

Central vs. Peripheral Action: In silico analysis suggests that highly substituted analogs, such as the one with two trifluoromethyl groups, may have reduced blood-brain barrier penetration, indicating a more peripheral mechanism of action.[1]

-

Mechanism of Action: These compounds exhibit a higher affinity for COX-2 over COX-1, suggesting a mechanism of action similar to selective NSAIDs.[1]

Table 2: Antinociceptive and Anti-inflammatory Activity of 7-Chloro-4-(phenylselanyl)quinoline Analogs

| Compound ID | R Group (Substitution on Phenyl Ring) | Acetic Acid-Induced Writhing (Dose) | Hot Plate Test (Dose) | Reference |

| 4-PSQ | H | Effective at 0.1-25 mg/kg | Effective at 25 mg/kg | [4] |

| Analog a | 4-Fluoro | Effective | Effective | [1] |

| Analog b | 3-Trifluoromethyl | Effective | Effective | [1] |

| Analog c | 3,5-Bis(trifluoromethyl) | Effective | Effective | [1] |

| Analog d | 2,4,6-Trimethyl | Effective | Inactive | [1] |

| PSOQ | Phenylsulfonyl | Effective at 0.01-10 mg/kg | Inactive | [5] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound and its analogs involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with a corresponding thiophenol or selenophenol.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 7-Chloro-4-(phenylsulfanyl)quinoline Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to analyze the binding affinity of 7-Chloro-4-(phenylsulfanyl)quinoline and its analogues. This document outlines the theoretical framework, experimental protocols for computational analyses, and data presentation standards for evaluating the therapeutic potential of this class of molecules.

Introduction

This compound and its derivatives, particularly the selenium-containing analogue 7-chloro-4-(phenylselanyl)quinoline (4-PSQ), have demonstrated notable antinociceptive and anti-inflammatory properties.[1][2] In silico analysis, a critical component of modern drug discovery, offers a powerful approach to elucidate the molecular mechanisms underlying these biological activities by predicting and analyzing the interactions between these small molecules and their potential protein targets.

This guide will detail the typical workflow for such an analysis, from target identification to the calculation of binding free energies. The methodologies described herein are applicable to a range of potential protein targets, including those implicated in inflammation and cancer, such as Cyclooxygenase-2 (COX-2), tyrosine-protein kinase c-Src, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II).[1][3][4]

In Silico Analysis Workflow

The in silico analysis of ligand-protein binding affinity generally follows a structured workflow. This process allows for a systematic investigation of the molecular interactions and provides a rational basis for further experimental validation.

Caption: A typical workflow for in silico binding affinity analysis.

Potential Protein Targets and Signaling Pathways

Based on existing research on quinoline derivatives, several protein targets are of interest for the in silico analysis of this compound.

-

Cyclooxygenase-2 (COX-2): In silico studies on 7-chloro-4-(phenylselanyl)quinoline and its analogues have suggested a higher binding affinity for COX-2 over COX-1, which aligns with its anti-inflammatory effects.[1]

-

Tyrosine-protein kinase c-Src: Molecular docking studies have been performed on c-Src with other 7-chloro-4-aminoquinoline-benzimidazole hybrids, indicating its potential as a target for anticancer activity.[3]

-

VEGFR-II: Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been evaluated as VEGFR-II inhibitors, a key target in cancer therapy.[4]

-

Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2): These have been identified as selective targets of quinoline drugs through functional proteomics.[5]

Hypothetical Signaling Pathway Inhibition

The binding of this compound to a target like VEGFR-II can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.

Caption: Inhibition of the VEGFR-II signaling pathway.

Experimental Protocols

Molecular Docking

Objective: To predict the preferred binding orientation of this compound to a protein target and to estimate the binding affinity.

Methodology:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Assign partial charges to all atoms (e.g., using Gasteiger charges).

-

Define the binding site, typically based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Set the grid box to encompass the defined binding site of the protein.

-

Run the docking simulation, allowing for flexible ligand conformations.

-

The program will generate a series of binding poses ranked by their predicted binding affinity (scoring function).

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Visualize the ligand-protein complex to understand the binding mode.

-

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the ligand-protein complex over time to assess its stability and to calculate binding free energies.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of properties.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the ligand-protein complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Monitor the intermolecular interactions between the ligand and the protein throughout the simulation.

-

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity by calculating the free energy change upon ligand binding.

Methodology (MM/PBSA or MM/GBSA):

-

Snapshot Extraction:

-

Extract snapshots (frames) from the stable part of the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

The free energy of the complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

-

Data Presentation

Quantitative data from in silico analyses should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound with Potential Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | 5IKR | -9.8 | Tyr385, Arg120, Ser530 |

| c-Src Kinase | 2SRC | -8.5 | Met341, Thr338, Leu273 |

| VEGFR-II | 4ASD | -10.2 | Cys919, Asp1046, Glu885 |

| ALDH1 | 4WP7 | -7.9 | Cys302, Trp177, Val120 |

| QR2 | 5Y2O | -8.1 | Tyr155, Trp105, Phe178 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Binding Free Energy Calculations from MD Simulations

| Ligand-Protein Complex | ΔGbind (kcal/mol) (MM/PBSA) | ΔGbind (kcal/mol) (MM/GBSA) |

| This compound - VEGFR-II | -45.7 ± 3.2 | -50.1 ± 2.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The in silico analysis of this compound provides a powerful and cost-effective approach to investigate its binding affinity to various protein targets. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations and binding free energy calculations, offer a robust framework for predicting and rationalizing the molecular interactions that underpin the compound's biological activity. The insights gained from these computational studies are invaluable for guiding further experimental validation and for the rational design of more potent and selective therapeutic agents.

References

- 1. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renaissance of a Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in the edifice of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a privileged scaffold in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of recent advancements in the discovery and synthesis of novel quinoline derivatives, with a focus on their applications in oncology and infectious diseases. We present detailed synthetic methodologies, quantitative biological data, and a visual representation of the underlying molecular pathways, offering a comprehensive resource for researchers in the field.

Synthetic Strategies: From Classical Reactions to Green Chemistry

The synthesis of the quinoline core has a rich history, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions still being relevant.[1][2][3][4][5] However, the demand for more efficient, sustainable, and diverse synthetic routes has led to the development of modern methodologies. These include microwave-assisted synthesis, multicomponent reactions, and the use of nanocatalysts, which often offer advantages in terms of reaction times, yields, and environmental impact.

A prominent and versatile method for quinoline synthesis is the Friedländer Annulation , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4][5] This reaction can be catalyzed by acids or bases and has been adapted for a wide range of substrates.

Experimental Workflow: Friedländer Synthesis of Quinolines

The following diagram illustrates a typical experimental workflow for the synthesis of quinoline derivatives via the Friedländer annulation.

Biological Activities of Novel Quinoline Derivatives

The versatility of the quinoline scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. Recent research has focused on developing quinolines as potent anticancer and antimicrobial agents.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Many of these compounds exert their effects by inhibiting key signaling pathways involved in tumor growth and survival.

The following table summarizes the in vitro anticancer activity of recently synthesized quinoline-chalcone and quinoline-5-sulfonamide derivatives against various human cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Quinoline Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 12e | Quinoline-Chalcone | MGC-803 (Gastric Cancer) | 1.38 | [6][7][8] |

| HCT-116 (Colon Cancer) | 5.34 | [6][7][8] | ||

| MCF-7 (Breast Cancer) | 5.21 | [6][7][8] | ||

| 3a | Quinoline-5-Sulfonamide | C-32 (Melanoma) | 12.3 | [9] |

| MDA-MB-231 (Breast Cancer) | 15.6 | [9] | ||

| A549 (Lung Cancer) | 14.8 | [9] | ||

| 3c | Quinoline-5-Sulfonamide | C-32 (Melanoma) | 8.9 | [9] |

| MDA-MB-231 (Breast Cancer) | 10.2 | [9] | ||

| A549 (Lung Cancer) | 9.7 | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoline derivatives have long been a source of antibacterial drugs (e.g., fluoroquinolones), and novel derivatives continue to be explored for their potential to combat resistant bacteria.

The table below presents the minimum inhibitory concentration (MIC) values of novel quinoline derivatives against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2 | Bacillus cereus | 6.25 | [10][11][12] |

| Staphylococcus aureus | 12.5 | [10][11][12] | |

| Pseudomonas aeruginosa | 25 | [10][11][12] | |

| Escherichia coli | 50 | [10][11][12] | |

| Compound 6 | Bacillus cereus | 3.12 | [10][11][12] |

| Staphylococcus aureus | 6.25 | [10][11][12] | |

| Pseudomonas aeruginosa | 12.5 | [10][11][12] | |

| Escherichia coli | 25 | [10][11][12] | |

| Compound 5d | Methicillin-resistant S. aureus (MRSA) | 0.125 - 8 | [13] |

| Vancomycin-resistant Enterococcus faecalis | 0.125 - 8 | [13] |

Key Signaling Pathways Targeted by Quinoline Derivatives in Cancer

Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[14][15][16][17] The aberrant activation of these receptors and their downstream signaling pathways is a common driver of tumorigenesis.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[18] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Quinoline derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[15][16][19][20]

VEGFR Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of this process.[17] Quinoline derivatives can inhibit VEGFR, thereby preventing the formation of new blood vessels and starving the tumor of essential nutrients and oxygen.[17][21][22][23]

Experimental Protocols

Synthesis of 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (Compound 3a)

This protocol is adapted from the synthesis of quinoline-5-sulfonamide derivatives.[9]

Materials:

-

8-Hydroxyquinoline-5-sulfonyl chloride

-

Propargylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 8-hydroxyquinoline-5-sulfonyl chloride (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of propargylamine (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24][25][26][27][28]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test quinoline derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test quinoline derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[29][30][31]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test quinoline derivatives dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The quinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. The continuous development of innovative synthetic methodologies allows for the creation of diverse libraries of quinoline derivatives with a wide range of biological activities. The promising anticancer and antimicrobial activities highlighted in this guide underscore the potential of these compounds to address significant unmet medical needs. Future research should focus on optimizing the lead compounds through structure-activity relationship studies, elucidating their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical and clinical studies. The integration of computational drug design with synthetic and biological studies will undoubtedly accelerate the journey of novel quinoline derivatives from the laboratory to the clinic.

References

- 1. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. researchgate.net [researchgate.net]

- 28. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 29. acmeresearchlabs.in [acmeresearchlabs.in]

- 30. bio.libretexts.org [bio.libretexts.org]

- 31. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

An In-depth Technical Guide to 7-Chloro-4-(phenylsulfanyl)quinoline (C15H10ClNS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-(phenylsulfanyl)quinoline, also known as 7-chloro-4-(phenylthio)quinoline, is a synthetic quinoline derivative with the molecular formula C15H10ClNS. This document provides a comprehensive technical overview of its chemical properties, synthesis, and established biological activities. Notably, this compound has demonstrated significant potential as an antinociceptive, anti-inflammatory, and neuroprotective agent. This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of its synthesis and mechanistic pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Physicochemical and Pharmacokinetic Properties

This compound is a solid organic compound with a molecular weight of 271.76 g/mol . Its chemical structure features a quinoline core substituted with a chlorine atom at the 7-position and a phenylsulfanyl group at the 4-position. While comprehensive pharmacokinetic data remains limited, in silico predictions suggest that its gastrointestinal absorption and blood-brain barrier penetration may be influenced by substitutions on the phenyl ring[1]. For instance, certain substitutions can lead to low gastrointestinal absorption or prevent penetration of the blood-brain barrier[1].

| Property | Value | Reference |

| Molecular Formula | C15H10ClNS | |

| Molecular Weight | 271.76 g/mol | |

| Melting Point | 87-88 °C | |

| Boiling Point (Predicted) | 437.4 ± 25.0 °C | |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |

| Oral Bioavailability (Mouse) | Data not available; a similar quinoline derivative showed poor oral bioavailability (F=15%). | |

| Half-life (Mouse) | Data not available. |

Synthesis

The synthesis of this compound can be achieved through a halogen/metal exchange reaction followed by reaction with an electrophile. A common method involves the use of 7-chloro-4-iodoquinoline as a starting material.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 7-Chloro-4-iodoquinoline

Materials:

-

7-Chloro-4-iodoquinoline

-

i-PrMgCl·LiCl (isopropylmagnesium chloride lithium chloride complex)

-

1,2-Diphenyldisulfide

-

Dry nitrogen-flushed round-bottom flask

-

Magnetic stirrer

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask containing a solution of 7-chloro-4-iodoquinoline (0.60 mmol), add i-PrMgCl·LiCl under magnetic stirring.

-

Allow the halogen/metal exchange reaction to proceed to form the organomagnesium intermediate.

-

Introduce 1,2-diphenyldisulfide (0.60 mmol) to the reaction mixture to react with the intermediate.

-

Upon completion of the reaction, quench the reaction mixture.

-

The crude product is then purified using chromatographic techniques, such as column chromatography with an eluent system of ethyl acetate and hexanes, to yield this compound as a pale white solid.

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated a range of biological activities, primarily centered around their antinociceptive, anti-inflammatory, and neuroprotective effects.

Antinociceptive and Anti-inflammatory Activity

The compound has shown efficacy in various animal models of pain and inflammation. Studies have indicated its ability to reduce abdominal writhing induced by acetic acid and increase pain latency in the hot-plate test[2]. Its anti-inflammatory properties have been observed in the croton oil-induced ear edema model.

The proposed mechanism for these activities involves the modulation of several biological pathways. In silico studies suggest that this compound and its analogs have a higher affinity for cyclooxygenase-2 (COX-2) than for COX-1, which is a key target for many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Furthermore, its antinociceptive effects are believed to be mediated through the modulation of glutamatergic, serotonergic, and nitrergic systems.

| Assay | Species | Dosing Range (Oral) | Observed Effect | Reference |

| Acetic Acid-Induced Writhing | Mice | 0.1-25 mg/kg | Reduction in the number of writhes. | |

| Hot-Plate Test | Mice | 0.1-25 mg/kg | Increased latency to pain response. | |

| Croton Oil-Induced Ear Edema | Mice | 0.01-50 mg/kg | Diminished edema formation and myeloperoxidase activity. | [2] |

| COX-2 Inhibition | In vitro | Data not available | Higher binding affinity for COX-2 over COX-1 predicted by in silico studies. | [1] |

Neuroprotective Activity and the NF-κB Signaling Pathway

This compound has exhibited neuroprotective properties, partly through the modulation of neuroinflammation and oxidative stress. A key signaling pathway implicated in neuroinflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and enzymes such as iNOS and COX-2. The neuroprotective effect of this compound is thought to involve the downregulation of this pathway, thereby reducing the expression of these inflammatory mediators[3].

Caption: The role of this compound in the NF-κB pathway.

Experimental Protocols

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of a compound.

Animals: Male Swiss mice.

Procedure:

-

Administer this compound (0.1-25 mg/kg) or vehicle orally (p.o.) to the mice.

-

After a 30-minute pre-treatment period, inject 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing.

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a 20-minute period.

-

Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Hot-Plate Test

Objective: To assess the central analgesic activity of a compound.

Animals: Male Swiss mice.

Procedure:

-

Administer this compound (0.1-25 mg/kg) or vehicle orally (p.o.) to the mice.

-

At 30 minutes post-administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 1 °C).

-

Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

Compare the latency times of the treated groups with the vehicle control group.

Croton Oil-Induced Ear Edema

Objective: To evaluate the topical anti-inflammatory activity of a compound.

Animals: Male Swiss mice.

Procedure:

-

Administer this compound (0.01-50 mg/kg) or a reference drug (e.g., meloxicam, 50 mg/kg) orally (p.o.) to the mice.

-

After 30 minutes, topically apply a solution of croton oil (e.g., 5% in acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control and receives only the vehicle (acetone).

-

After a set period (e.g., 4-6 hours), euthanize the mice and remove a standardized circular section from both ears using a biopsy punch.

-

Weigh the ear sections to determine the extent of edema, calculated as the difference in weight between the right and left ear punches.

-

The tissue can also be used for further biochemical analysis, such as myeloperoxidase (MPO) activity, as an indicator of neutrophil infiltration.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

Objective: To determine the inhibitory activity of a compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme in each well of the 96-well plate.

-

Add the test compound at various concentrations to the sample wells. Add the positive control inhibitor to the inhibitor control wells and the solvent vehicle to the enzyme control wells.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a short period.

-

Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

Calculate the slope of the linear range of the fluorescence curve for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Conclusion

This compound is a promising quinoline derivative with multifaceted biological activities. Its demonstrated antinociceptive and anti-inflammatory effects, coupled with its potential to modulate neuroinflammatory pathways, make it a compound of significant interest for further investigation in the development of novel therapeutics for pain, inflammation, and neurodegenerative disorders. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this molecule. Further studies are warranted to fully elucidate its pharmacokinetic profile and to establish a more detailed understanding of its mechanism of action at the molecular level.

References

- 1. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Chloro-4-(Phenylselanyl) Quinoline Is a Novel Multitarget Therapy to Combat Peripheral Neuropathy and Comorbidities Induced by Paclitaxel in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize quinoline thioethers, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details the principles and data interpretation for key spectroscopic methods, offers standardized experimental protocols, and presents quantitative data in a clear, tabular format for comparative analysis.

Introduction to Quinoline Thioethers

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thioether linkage at various positions on the quinoline scaffold has been shown to modulate these biological activities and introduce novel physicochemical properties.[3][4] Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these synthesized compounds, forming the foundation for further drug development and material science applications.

This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy in the analysis of quinoline thioethers.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of quinoline thioethers in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectra of quinoline thioethers typically exhibit distinct signals for the aromatic protons of the quinoline ring system and the protons of the thioether substituent. The chemical shifts of the quinoline protons are influenced by the position of the thioether group and any other substituents on the ring.[5][6]

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring and the thioether side chain are diagnostic. For instance, the carbon atom directly attached to the sulfur atom (C-S) will have a characteristic chemical shift.[7][8]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Generic 4-substituted Quinoline Thioether

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 8.5 - 8.9 | 150 - 155 |

| 3 | 7.3 - 7.6 | 120 - 125 |

| 4 | - | 145 - 150 |

| 5 | 7.8 - 8.1 | 128 - 132 |

| 6 | 7.5 - 7.8 | 125 - 129 |

| 7 | 7.6 - 7.9 | 127 - 131 |

| 8 | 8.0 - 8.3 | 129 - 133 |

| 4a | - | 123 - 127 |

| 8a | - | 147 - 151 |

| S-CH₂-R | 3.0 - 4.0 | 30 - 45 |

| R | Varies | Varies |

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the 'R' group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of quinoline thioethers. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds.[3][9]

The fragmentation patterns observed in the mass spectrum can provide structural information. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring.[10][11] The thioether linkage can also be a site of fragmentation.

Table 2: Key Mass Spectrometry Data for a Representative Quinoline Thioether

| Parameter | Observation |

| Molecular Ion Peak ([M]⁺ or [M+H]⁺) | Corresponds to the molecular weight of the compound. |

| High-Resolution Mass | Provides the exact mass, allowing for the determination of the elemental composition. |

| Major Fragmentation Ions | Often includes ions resulting from the loss of the thioether side chain or cleavage of the quinoline ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the quinoline thioether molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The position and intensity of the absorption bands can be influenced by the thioether substituent and other functional groups present in the molecule.[12][13] Spectra are often recorded in different solvents to observe any solvatochromic shifts.[14][15]

Table 3: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

| Wavelength Range (nm) | Electronic Transition |

| 220 - 250 | π → π |

| 270 - 300 | π → π |

| 300 - 350 | n → π* |

Note: The exact λmax values are dependent on the specific substitution pattern and the solvent used.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In quinoline thioethers, characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the quinoline ring are observed. The C-S stretching vibration of the thioether group can also be identified, although it is often weak.[17][18][19]

Table 4: Characteristic IR Absorption Frequencies for Quinoline Thioethers

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | C=C and C=N ring stretching |

| 1500 - 1400 | Aromatic ring skeletal vibrations |

| 700 - 650 | C-S stretch |

Note: These are general ranges and can be influenced by the molecular structure.[20]

Experimental Protocols

General Synthesis of Quinoline Thioethers

A common method for the synthesis of 4-quinoline thioethers involves the reaction of a 4-chloroquinoline derivative with a thiol in the presence of a base.[4][7]

Materials:

-

Substituted 4-chloroquinoline

-

Thiol (R-SH)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Solvent (e.g., dimethylformamide (DMF), ethanol)

Procedure:

-

Dissolve the substituted 4-chloroquinoline in the chosen solvent.

-

Add the base to the solution and stir.

-

Add the thiol dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified quinoline thioether in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[9]

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula.

UV-Vis Spectroscopy:

-